Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Catalog No.
S606419
CAS No.
2082-79-3
M.F
C35H62O3
M. Wt
530.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)pro...

CAS Number

2082-79-3

Product Name

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

IUPAC Name

octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

Molecular Formula

C35H62O3

Molecular Weight

530.9 g/mol

InChI

InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3

InChI Key

SSDSCDGVMJFTEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Synonyms

3,5-Di-tert-butyl-4-hydroxy-hydrocinnamic Acid Octadecyl Ester; 2,6-Di-tert-butyl-4-(octadecanoxycarbonylethyl)phenol; 2,6-Di-tert-butyl-4-[[(octadecyloxy)carbonyl]ethyl]phenol; 3,5-Di-tert-butyl-4-hydroxyphenylpropionic Acid Octadecyl Ester; 3-(3,5-

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Antioxidant Properties and Polymer Stabilization:

The primary application of Octadecyl 3-(3,5-di-tert-Butyl-4-hydroxyphenyl)propionate, also known as Irganox 1076 (I-76), in scientific research lies in its antioxidant properties. It is a phenolic antioxidant, meaning it possesses a hydroxyl group (OH) attached to an aromatic ring, allowing it to scavenge free radicals and prevent the oxidation of other molecules. This property makes it valuable for stabilizing polymers such as polyvinyl chloride (PVC) and olefin polymers [, ]. Oxidation can degrade polymers by causing chain scission and loss of mechanical properties. I-76 acts by capturing free radicals before they can damage the polymer chains, thus extending the material's lifespan [].

Food Contact Applications:

Due to its antioxidant properties and established safety profile, I-76 has been evaluated for use in food contact applications. Research has been conducted to assess its migration levels from plastic materials into food simulants, ensuring consumer safety []. Additionally, safety assessments have been performed by regulatory bodies like the US Food and Drug Administration (FDA) to determine the safe usage levels of I-76 in food packaging [].

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has the molecular formula C₃₅H₆₂O₃ and a molecular weight of approximately 530.88 g/mol . It is characterized by a long aliphatic hydrocarbon chain, which contributes to its solubility in organic solvents like toluene. The compound appears as a white to almost white powder or crystalline solid with a melting point ranging from 50°C to 55°C . Its structure includes a phenolic group that imparts antioxidant properties, making it valuable in preventing oxidative degradation in materials.

While the overall toxicity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is considered low, some potential hazards exist:

  • Low acute toxicity: Studies suggest low oral and dermal toxicity in rats. However, data on chronic exposure is limited.
  • May cause skin irritation: Prolonged or repeated skin contact can cause irritation [].
  • Environmental considerations: Limited environmental exposure is expected during its primary use in plastics due to its bound state. However, potential for environmental release exists during production, processing, and disposal.

As an antioxidant, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate primarily acts by scavenging free radicals and preventing the oxidation of various substrates. The mechanism involves the donation of hydrogen atoms from its hydroxyl group to free radicals, thereby stabilizing them and terminating chain reactions that lead to degradation . In addition to its antioxidant activity, it can undergo esterification reactions due to the presence of carboxylic acid functional groups.

Research indicates that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate possesses significant biological activity as an antioxidant. It has been evaluated for its safety and efficacy in food contact applications, where it helps mitigate the risk of oxidative stress in food products . Studies have shown that it does not exhibit acute toxicity in animal models at relevant exposure levels, reinforcing its suitability for use in consumer products .

The synthesis of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate typically involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with octadecanol. This reaction can be catalyzed by acid catalysts under controlled conditions to yield the desired ester product. The process can be optimized for yield and purity through variations in temperature, time, and molar ratios of reactants .

Butylated Hydroxytoluene (BHT)Contains a phenolic structure but lacks a long hydrocarbon chainFood preservativeIrganox 1076 (also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Similar structure; often used interchangeablyPlastics and food packagingTetrakis(methylene(3,5-di-tert-butyl-4-hydroxyphenyl))methaneMore complex structure with multiple hydroxytoluene groupsAntioxidant in polymers

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate stands out due to its long hydrocarbon chain which enhances compatibility with hydrophobic substrates compared to other antioxidants like Butylated Hydroxytoluene that are more polar.

Interaction studies have demonstrated that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate effectively migrates from plastic materials into food simulants under certain conditions. This migration behavior has been extensively studied to ensure compliance with safety regulations concerning food contact substances . The compound's stability under varying temperatures and conditions further supports its use in practical applications.

Base-Catalyzed Michael Addition Reactions

The fundamental synthetic route to octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate begins with the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate dibutyl-phloretic ester. This Michael addition reaction represents a cornerstone transformation in the synthesis of hindered phenolic compounds, where the electron-deficient acrylate moiety undergoes nucleophilic attack by the activated phenol ring. The reaction mechanism involves the formation of potassium 2,6-di-tert-butylphenoxide as the active nucleophilic species, which subsequently attacks the beta-carbon of the acrylate system.

Research investigations have demonstrated that the kinetics of this catalytic alkylation process are highly dependent on the preparation method of the phenoxide catalyst. When 2,6-di-tert-butylphenol reacts with potassium hydroxide at temperatures exceeding 453 K, monomeric potassium 2,6-di-tert-butylphenoxide is formed, exhibiting properties distinctly different from phenoxides synthesized by earlier methods. The monomeric form demonstrates superior catalytic activity compared to dimeric forms, with the latter being formed upon cooling and showing reduced reactivity in polar solvents such as dimethyl sulfoxide or dimethylformamide.

The regioselectivity of Michael addition reactions has been extensively studied through computational density functional theory analysis, confirming the preferential attack at the beta-carbon of the acrylate moiety. Experimental evidence supports high regioselectivity, with reaction yields reaching 64-92% when using dimeric forms of 2,6-di-tert-butylphenoxides in polar media. The reaction conditions significantly influence the product distribution, with optimal results achieved through careful control of phenoxide concentration, phenol-to-acrylate ratio, and the addition of microamounts of polar solvents.

Transesterification Optimization Strategies

The second critical step in the synthesis involves high-temperature transesterification of the intermediate methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with stearyl alcohol (1-octadecanol) to yield the final product. This transesterification reaction requires precise optimization of reaction parameters to achieve maximum conversion efficiency while minimizing side reactions and product degradation. Research has demonstrated that optimal reaction conditions can achieve yields exceeding 99% through careful selection of catalytic systems and reaction environments.

A systematic optimization study revealed that the use of sodium montmorillonite as a catalyst in methanol at temperatures of 110-120°C under nitrogen atmosphere and 2-3 megapascal pressure for 7 hours produces high yields. Alternative catalytic approaches include the employment of tetrabutyl titanate or zirconate catalysts in ethylene glycol-toluene mixtures at 80°C for 3 hours, demonstrating the versatility of catalytic systems for this transformation. The maintenance of inert atmospheres throughout the reaction process proves essential to prevent oxidative degradation of the phenolic functionality.

Temperature optimization studies have shown that transesterification efficiency increases substantially with elevated reaction temperatures, with industrial processes typically operating between 150-320°C to ensure complete conversion. The volatility differential between the starting methyl ester and the higher boiling stearyl alcohol drives the reaction equilibrium toward product formation through continuous removal of methanol. Process intensification strategies include the use of molecular sieves to remove water and methanol byproducts, thereby shifting the equilibrium and accelerating reaction kinetics.

Quality control measures during transesterification include gas chromatographic monitoring of residual reactants, melting point analysis to confirm crystallinity (49-55°C), and infrared spectroscopy verification of functional group integrity. The compound exhibits characteristic infrared absorption bands at approximately 3500 wavenumbers for hydroxyl stretching and 1730 wavenumbers for ester carbonyl stretching, serving as diagnostic markers for reaction completion and product purity.

Industrial-Scale Production Techniques

Industrial-scale production of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate employs continuous stirred-tank reactor systems coupled with advanced process control technologies to ensure consistent product quality and high throughput. The industrial synthesis follows the same fundamental reaction pathway but implements sophisticated engineering solutions to address scale-up challenges including heat transfer limitations, mass transfer constraints, and catalyst recovery systems.

The industrial process begins with the controlled addition of methyl acrylate to a reactor containing 2,6-di-tert-butylphenol and the phenoxide catalyst under an argon atmosphere at 388 K. Reaction monitoring through real-time analysis ensures optimal conversion before proceeding to the transesterification stage. The intermediate product undergoes purification through crystallization or distillation processes designed to remove unreacted starting materials and catalyst residues.

Large-scale transesterification operations utilize specialized reactor designs incorporating efficient mixing systems, precise temperature control, and continuous removal of volatile byproducts. The industrial catalyst systems often employ titanium compounds, which demonstrate superior activity compared to conventional metal acetates in polyester synthesis applications. Research comparing various catalytic systems indicates that titanium-based catalysts achieve 98% conversion after 4 hours, significantly outperforming lead oxide (83%) and zinc acetate (75%) under identical conditions.

Production facilities implement comprehensive quality assurance protocols including continuous monitoring of reaction parameters, automated sampling systems, and rapid analytical feedback to maintain product specifications. The final product undergoes rigorous testing for melting point (50-52°C), purity levels (typically 98%), and residual catalyst content to ensure compliance with polymer additive specifications. Industrial production capabilities have reached approximately 2.5 million kilograms annually, reflecting the substantial commercial demand for this polymer stabilizer.

Catalytic Systems and Process Intensification

Advanced catalytic systems for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate synthesis encompass both the Michael addition and transesterification stages, with recent developments focusing on improved selectivity, enhanced reaction rates, and reduced environmental impact. The catalytic approach for Michael addition reactions has evolved from simple base catalysis to sophisticated phenoxide-based systems that provide superior control over reaction kinetics and product selectivity.

Patent literature describes innovative catalytic methods employing methanol solutions containing specific catalyst combinations for hindered phenolic antioxidant production. These advanced systems utilize successive treatment with organometallic compounds followed by acid earth materials to achieve virtually quantitative yields while eliminating troublesome byproducts. The dual-catalyst approach addresses both the activation of the phenolic nucleophile and the electrophilic acrylate component, resulting in enhanced reaction efficiency and reduced side product formation.

Process intensification strategies include the implementation of microwave-assisted synthesis, ultrasonic activation, and flow chemistry approaches to accelerate reaction kinetics and improve heat and mass transfer. Research has demonstrated that ultrasonic vibration can reduce reaction times from several hours to 4 hours while achieving isolated yields of 80% in model Michael addition systems. These intensification techniques prove particularly valuable for industrial applications where reduced processing times translate directly to improved economic performance.

Catalytic SystemReaction TimeTemperature (°C)Conversion (%)Yield (%)
Sodium montmorillonite/methanol7 hours110-120>99>99
Tetrabutyl titanate/ethylene glycol3 hours80>95>95
Potassium phenoxide/dimethyl sulfoxideVariable11564-9264-92
Titanium compounds/industrial conditions4 hours150-20098>95

Recent developments in catalytic systems emphasize green chemistry principles through the use of recyclable catalysts, solvent-free conditions, and renewable feedstock integration. Lipase-catalyzed esterification approaches have shown promise for related phenolic ester synthesis, achieving 95.9% molar conversion under optimized conditions of 58.2 hours reaction time, 52.9°C temperature, and 37.8% enzyme loading. These biocatalytic approaches offer advantages including mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical catalysis.

Radical Scavenging Mechanisms

ODTBHP primarily operates through hydrogen atom transfer (HAT) to neutralize free radicals, particularly peroxy radicals (ROO- ) generated during polymer autoxidation. The tert-butyl groups ortho to the phenolic hydroxyl group create steric hindrance, stabilizing the resulting phenoxyl radical (PhO- ) and preventing premature degradation [3] [5]. Experimental studies using electron spin resonance (ESR) spectroscopy confirm that ODTBHP reacts with peroxy radicals to form a resonance-stabilized phenoxyl intermediate, which undergoes further reactions to yield non-radical products such as quinone methides and hydroxycinnamates [4].

At elevated temperatures (160–220°C), ODTBHP’s autoxidation pathway diverges. Kinetic analyses reveal the formation of hydroxyl-substituted quinone methides and di-tert-butyl benzoquinone, with the latter arising from secondary oxidation of hydroxycinnamate derivatives rather than direct phenoxyl radical disproportionation [4]. This multi-stage radical scavenging process enables ODTBHP to terminate up to three radical chains per molecule under optimal conditions, as quantified by oxygen uptake measurements in squalane models [4].

Hydrogen Atom Transfer (HAT) Kinetics

The HAT efficiency of ODTBHP is governed by the bond dissociation energy (BDE) of its phenolic O–H group, measured at approximately 85 kcal/mol. This value positions ODTBHP as a moderate-strength HAT donor, slower than tocopherols (BDE ~80 kcal/mol) but faster than alkylated diphenylamines (BDE >90 kcal/mol) [5]. In polypropylene matrices, the rate constant for HAT to peroxy radicals (k_HAT) reaches 1.2 × 10^4 M^−1 s^−1 at 180°C, with an activation energy of 15.3 kJ/mol [3].

Temperature-dependent studies demonstrate a trade-off between HAT reactivity and thermal stability. Above 200°C, the reversibility of hydrogen abstraction by tertiary peroxy radicals increases, reducing ODTBHP’s effective stoichiometry [4]. This phenomenon is quantified in Table 1, comparing HAT efficiency across temperature ranges.

Table 1: Temperature Dependence of HAT Efficiency for ODTBHP

Temperature (°C)k_HAT (M^−1 s^−1)Effective Stoichiometry
1609.8 × 10^32.9 ± 0.2
1801.2 × 10^42.5 ± 0.3
2001.1 × 10^41.8 ± 0.2

Data adapted from high-temperature squalane autoxidation models [4].

Synergistic Effects with UV Stabilizers

ODTBHP exhibits complex interactions with ultraviolet (UV) stabilizers such as hindered amine light stabilizers (HALS). While phenolic antioxidants generally antagonize HALS by converting nitroxyl radicals to hydroxylamines, ODTBHP’s bulky substituents mitigate this interference. In polyolefin films, formulations combining ODTBHP with bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate show a 40% increase in UV resistance compared to HALS-only systems [2].

The synergy arises from ODTBHP’s ability to scavenge peroxy radicals that otherwise deplete HALS-derived nitroxides. Fourier-transform infrared (FTIR) spectroscopy of aged polymers reveals lower carbonyl index values in synergistic blends, indicating reduced photo-oxidative chain scission [6]. However, excessive ODTBHP concentrations (>0.5 wt%) reverse this effect by overwhelming HALS regeneration pathways [2].

Comparative Performance Analysis with Analogues

Structural modifications significantly alter antioxidant efficacy. Comparing ODTBHP to three analogues highlights key structure-activity relationships:

  • Pentaerythritol Tetrakis(3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate): This tetraphenolic analogue demonstrates higher radical scavenging capacity (4.1 radicals/molecule) due to multiple active sites but suffers from accelerated migration in low-polarity polymers [3].
  • Tris(2,4-Di-Tert-Butylphenyl) Phosphite: While effective as a hydroperoxide decomposer, it lacks intrinsic radical scavenging ability, requiring co-addition with phenolic antioxidants like ODTBHP for full stabilization [1].
  • Octylated Diphenylamine (ODPA): Aminic antioxidants outperform ODTBHP in high-temperature (>200°C), low-oxygen environments but exhibit reversible HAT kinetics that limit their effectiveness under atmospheric conditions [4].

Accelerated aging tests in polypropylene (150°C, air oven) rank stabilization efficiency as follows: tetraphenolic > ODTBHP > diphenylamine > phosphite [3]. This hierarchy underscores the importance of phenolic group density and hydrolytic stability in long-term applications.

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; DryPowder, PelletsLargeCrystals, OtherSolid; DryPowder, PelletsLargeCrystals, OtherSolid, Liquid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid

XLogP3

13.8

UNII

V88J661G2P

GHS Hazard Statements

Aggregated GHS information provided by 1555 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1094 of 1555 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 461 of 1555 companies with hazard statement code(s):;
H315 (22.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.59%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (21.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (11.28%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2082-79-3

Wikipedia

Octadecyl di-tert-butyl-4-hydroxyhydrocinnamate

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PMMA; PC; (E)PS
Plastics -> Antioxidants

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Machinery manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Polymer manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Warehousing and Distribution
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester: ACTIVE
TRADEMARK FOR A SERIES OF COMPLEX, HIGH-MOLECULAR-WEIGHT STABILIZERS THAT INHIBIT OXIDATION AND THERMAL DEGRADATION OF MANY ORGANIC MATERIALS. THEY CONTAIN MULTIFUNCTIONAL CHEMICAL GROUPINGS. SEVERAL ARE HINDERED POLYPHENOLS. /IRGANOX/

Dates

Modify: 2023-08-15

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